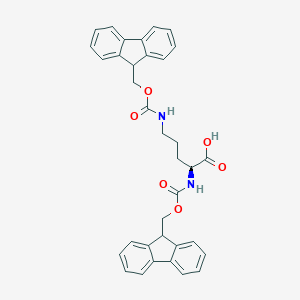

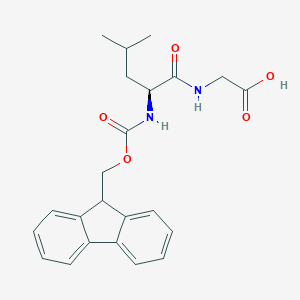

Fmoc-Leu-Gly-OH

Overview

Description

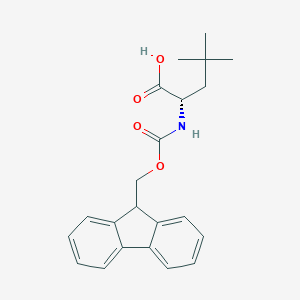

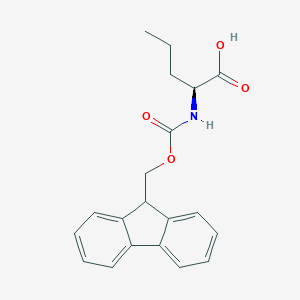

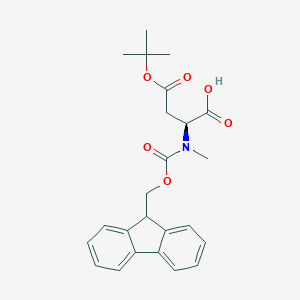

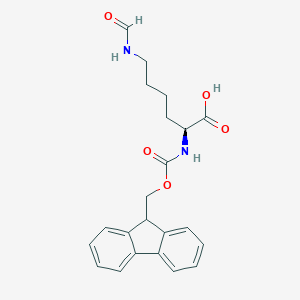

Fmoc-Leu-Gly-OH is a derivative of glycine, an amino acid, and is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process .

Mechanism of Action

Target of Action

Fmoc-Leu-Gly-OH, also known as Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-, is primarily a selective modulator of PPARγ (Peroxisome proliferator-activated receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism .

Mode of Action

This compound activates PPARγ, albeit with a lower potency but a similar maximal efficacy compared to rosiglitazone . The activation of PPARγ by this compound leads to improved insulin sensitivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPARγ signaling pathway. Activation of PPARγ regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization .

Result of Action

The activation of PPARγ by this compound results in improved insulin sensitivity in normal, diet-induced glucose-intolerant, and diabetic db/db mice . This suggests that this compound could potentially be used in the treatment of type 2 diabetes and other conditions characterized by insulin resistance .

Biochemical Analysis

Biochemical Properties

Fmoc-Leu-Gly-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Cellular Effects

Fmoc-modified amino acids and peptides have been used to construct hydrogels, which find a wide range of applications .

Molecular Mechanism

The molecular mechanism of this compound involves the protection and deprotection of the amine group. The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-Gly-OH typically involves the reaction of glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide . The general reaction scheme is as follows:

- Dissolve glycine in an organic solvent.

- Add triethylamine to the solution to act as a base.

- Slowly add fluorenylmethoxycarbonyl chloride to the mixture while stirring.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Purify the product by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes and ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Leu-Gly-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Deprotection: Glycine, N-[N-[L-leucyl]-.

Coupling: Peptides with extended chains.

Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Fmoc-Leu-Gly-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

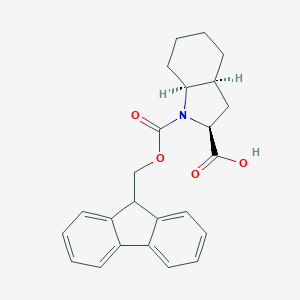

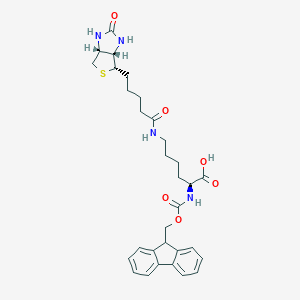

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

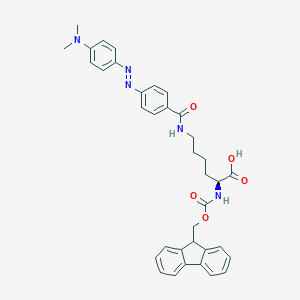

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: It is used in the conjugation of peptides to other molecules, such as drugs or imaging agents, for targeted delivery.

Comparison with Similar Compounds

Similar Compounds

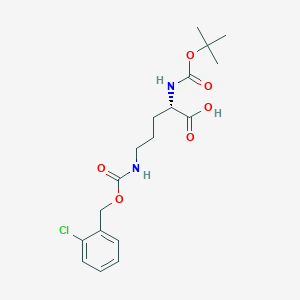

Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-: Similar in structure but with an alanine residue instead of leucine.

Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl]-: Contains a phenylalanine residue instead of leucine.

Uniqueness

Fmoc-Leu-Gly-OH is unique due to the presence of the leucine residue, which imparts specific hydrophobic properties to the compound. This can influence the folding and stability of the resulting peptides, making it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDQZWFFGFLZNI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426526 | |

| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82007-05-4 | |

| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of Fmoc-Leu-Gly-OH enable it to form hydrogel membranes?

A1: this compound is a dipeptide amphiphile, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. The Fmoc group provides hydrophobicity, while the Leu-Gly peptide bond and terminal carboxyl group offer hydrophilic character. This amphiphilic nature drives the self-assembly of this compound molecules in an aqueous environment. They arrange themselves to minimize contact between hydrophobic regions and water, leading to the formation of fibers. These fibers further entangle, creating a dense "mat" structure observed in the hydrogel membranes [].

Q2: What controls the thickness of the hydrogel membranes formed by this compound?

A2: The research demonstrates that the thickness of the hydrogel films and membranes can be finely tuned from tens of nanometers to millimeters []. While the specific factors controlling thickness aren't detailed in this paper, factors like concentration of this compound, temperature, pH, and the presence of other ions in the solution can all influence the self-assembly process and, consequently, the final membrane thickness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.